Tiformin

Beschreibung

4-guanidinobutanamide is a metabolite found in or produced by Saccharomyces cerevisiae.

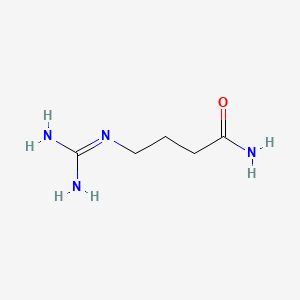

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(diaminomethylideneamino)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O/c6-4(10)2-1-3-9-5(7)8/h1-3H2,(H2,6,10)(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVFECVVGNXFKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194948 | |

| Record name | Tiformin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4210-97-3 | |

| Record name | 4-Guanidinobutyramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4210-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiformin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004210973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiformin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIFORMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZN0LJN8CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Past: A Technical Guide to the Discovery of Metformin

Note: Initial research indicates that "Tiformin" may be a typographical error for "Metformin," the widely recognized first-line therapeutic for type 2 diabetes. This guide will proceed with an in-depth exploration of the historical and scientific context surrounding the discovery of Metformin.

Metformin's journey from a medieval herbal remedy to a cornerstone of modern diabetes management is a multi-decade saga of scientific inquiry. This technical guide delves into the pivotal moments, key experimental findings, and evolving understanding of its mechanism of action that defined its discovery and development.

From Folk Medicine to Pharmaceutical Innovation

The story of metformin begins with Galega officinalis, commonly known as goat's rue or French lilac.[1] In medieval Europe, this plant was used in folk medicine to alleviate symptoms now associated with diabetes, such as frequent urination.[1] The therapeutic potential of Galega officinalis eventually captured the attention of the scientific community, leading to the isolation of its active compounds.

In the early 20th century, scientists identified galegine, a guanidine derivative from Galega officinalis, as the substance responsible for its glucose-lowering effects.[2][3] However, galegine itself proved to be too toxic for clinical use.[3] This prompted further research into synthetic derivatives, leading to the synthesis of metformin (dimethylbiguanide) and other biguanides like phenformin.[3] The first evidence of metformin's hypoglycemic activity in animal models was reported by Slotta and Tschesche in 1929.[4]

Despite these early discoveries, the clinical development of metformin was largely overshadowed by the advent of insulin therapy in the 1920s.[1] It wasn't until the 1950s that metformin, under the trade name Glucophage ("glucose eater"), began to gain traction, particularly after the French physician Jean Sterne reported its clinical use in 1957.[1][4]

Early Clinical Investigations and Quantitative Outcomes

Early clinical studies focused on establishing the efficacy and safety of metformin in patients with type 2 diabetes. These trials were crucial in differentiating it from other biguanides, such as phenformin, which was later withdrawn from the market in many countries due to a higher risk of lactic acidosis.[1][4]

| Study Focus | Key Quantitative Findings | Reference |

| Glycemic Control | Metformin demonstrated a significant reduction in blood glucose levels, both in the fasting state and postprandially.[2] | [2] |

| Weight Management | Unlike insulin and sulfonylureas, metformin treatment was not associated with weight gain and in some cases, led to modest weight reduction.[2] | [2] |

| Hypoglycemia Risk | The risk of hypoglycemia with metformin monotherapy was found to be significantly lower compared to other available antidiabetic agents.[2] | [2] |

Elucidating the Mechanism of Action: A Complex Picture

The precise molecular mechanism of metformin's action has been a subject of intensive research for decades and is now understood to be multifaceted.[3][5][6] Early research established that metformin's primary effect is the reduction of hepatic glucose production (gluconeogenesis).[2][3]

Subsequent investigations have revealed that metformin exerts its effects through both AMP-activated protein kinase (AMPK)-dependent and AMPK-independent pathways.[3][5]

Key Signaling Pathways

1. AMPK-Dependent Pathway:

Metformin is known to inhibit mitochondrial respiratory chain complex I.[4] This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. The elevated AMP levels activate AMPK, a key cellular energy sensor.[2] Activated AMPK then phosphorylates downstream targets, leading to the inhibition of gluconeogenic gene expression and a reduction in hepatic glucose output.

Caption: AMPK-Dependent Pathway of Metformin Action.

2. AMPK-Independent Pathway:

More recent studies have highlighted AMPK-independent mechanisms of metformin.[5][6] One significant finding is metformin's ability to antagonize the action of the hormone glucagon.[6] By reducing cyclic AMP (cAMP) levels, metformin can suppress glucagon-dependent glucose production in the liver, independent of AMPK activation.[3]

Caption: AMPK-Independent Pathway of Metformin Action.

Experimental Protocols: A Glimpse into Historical Methods

Reconstructing the exact experimental protocols from the earliest metformin studies is challenging due to the reporting standards of the era. However, based on the nature of the research, we can infer the general methodologies employed.

Animal Studies (e.g., Slotta and Tschesche, 1929):

-

Objective: To determine the glucose-lowering effect of synthetic biguanides.

-

Methodology:

-

A cohort of laboratory animals (likely rabbits or dogs) would have been used.

-

Baseline blood glucose levels would be established.

-

Animals would be administered varying doses of the test compound (metformin).

-

Blood samples would be taken at regular intervals post-administration to measure changes in blood glucose concentration.

-

A control group receiving a placebo would have been included for comparison.

-

Early Human Clinical Trials (e.g., Sterne, 1957):

-

Objective: To evaluate the efficacy and safety of metformin in patients with type 2 diabetes.

-

Methodology:

-

Recruitment of a cohort of patients with a diagnosis of type 2 diabetes.

-

A baseline period to record dietary habits and baseline glycemic control (fasting and postprandial blood glucose).

-

Initiation of metformin therapy, often with a dose-titration schedule to improve gastrointestinal tolerability.

-

Regular monitoring of blood glucose levels and other relevant clinical parameters.

-

Assessment of adverse events through patient reporting and clinical observation.

-

Caption: Generalized Experimental Workflow for Metformin Discovery.

Conclusion

The discovery of metformin is a testament to the value of investigating natural products and the importance of persistent scientific inquiry. From its origins as a folk remedy to its current status as a first-line treatment for type 2 diabetes, metformin's journey has been marked by key discoveries that have progressively illuminated its complex mechanism of action. The ongoing research into its pleiotropic effects, including potential applications in cancer and aging, ensures that the story of metformin is far from over.[7]

References

- 1. The History of the Diabetes Drug Metformin | YourCareEverywhere [qa-1.test.yourcareeverywhere.com]

- 2. Metformin: Out of Backwaters and into the Mainstream | American Scientist [americanscientist.org]

- 3. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecular mechanism of action of metformin: old or new insights? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular mechanism of action of metformin: old or new insights? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Bibliometrics Analysis of Metformin Development From 1980 to 2019 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Whitepaper on the Preliminary Anti-Aging Properties of Metformin

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is intended for research and informational purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment. The content of this document is based on preliminary studies and the anti-aging effects of metformin in humans are still under investigation.

Introduction

Metformin, a biguanide derivative, is a first-line therapeutic agent for type 2 diabetes mellitus (T2DM) with a clinical history spanning over six decades.[1][2] Beyond its well-established glucose-lowering effects, a growing body of preclinical and epidemiological evidence suggests that metformin may possess significant anti-aging properties.[1][3][4] These findings have catalyzed a paradigm shift in geroscience, positioning metformin as a leading candidate for interventions that target the fundamental processes of aging.

Emerging research indicates that metformin modulates several of the key hallmarks of aging, including deregulated nutrient sensing, mitochondrial dysfunction, cellular senescence, and inflammation.[3][5][6][7] Its potential to delay the onset of age-related diseases such as cardiovascular disorders, cancer, and neurodegenerative conditions has been observed in numerous studies.[4][5][8] This has culminated in the initiation of the groundbreaking Targeting Aging with Metformin (TAME) trial, a large-scale clinical study designed to definitively assess whether metformin can postpone the development of age-related chronic diseases in non-diabetic individuals.[3][5][9][10][11]

This technical guide provides an in-depth overview of the preliminary studies on metformin's anti-aging properties, focusing on its core mechanisms of action, summarizing quantitative data from key experiments, detailing common experimental protocols, and visualizing the complex biological pathways involved.

Core Mechanisms of Action and Signaling Pathways

Metformin's potential geroprotective effects are attributed to its influence on several interconnected signaling pathways that are central to the aging process.

Activation of AMP-Activated Protein Kinase (AMPK)

The primary molecular mechanism underlying many of metformin's benefits is the activation of AMPK, a crucial cellular energy sensor.[12][13][14][15]

-

Mechanism: Metformin inhibits Complex I of the mitochondrial respiratory chain.[6][15] This action reduces ATP synthesis and increases the cellular AMP/ATP ratio.[6][15] The elevated AMP levels allosterically activate AMPK.[12][15] Activated AMPK works to restore energy homeostasis by switching on catabolic pathways that generate ATP and switching off anabolic, ATP-consuming processes.[12][16]

-

Relevance to Aging: The activity of the AMPK signaling pathway is known to decline with age.[13] This decline contributes to several age-related phenotypes, including increased inflammation and reduced autophagy.[13] By activating AMPK, metformin effectively mimics a state of caloric restriction, a well-established intervention for extending lifespan in various model organisms.[3]

Inhibition of the mTOR Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[16][17][18] The mTOR signaling network is a key player in modulating the aging process.[16][17]

-

Mechanism: AMPK directly phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits the small GTPase Rheb, a critical activator of the mTORC1 complex.[19] By activating AMPK, metformin leads to the downstream inhibition of mTORC1 signaling.[3][19]

-

Relevance to Aging: Overactive mTOR signaling is linked to accelerated aging and numerous age-related diseases.[3][20] Inhibition of the mTOR pathway, famously by the drug rapamycin, has been shown to extend lifespan across various species.[18][20] Metformin's inhibitory effect on mTOR contributes to its anti-aging profile by promoting autophagy and reducing protein synthesis, processes that help maintain cellular health.[4]

Activation of Sirtuin 1 (SIRT1)

Sirtuins are a class of NAD+-dependent deacetylases that play a critical role in cellular stress resistance, metabolism, and longevity.[21][22]

-

Mechanism: Metformin's inhibition of mitochondrial respiration increases the cellular NAD+/NADH ratio, which in turn enhances the activity of SIRT1.[6] Some studies also propose that metformin can directly bind to and activate SIRT1, independent of changes in NAD+ levels, by lowering its Michaelis constant (Km) for NAD+.[22][23]

-

Relevance to Aging: SIRT1 activity is known to decline during aging, partly due to decreasing NAD+ levels.[23] SIRT1 activation is associated with improved mitochondrial function, reduced inflammation, and enhanced DNA repair, all of which contribute to a healthier lifespan.[24]

Modulation of Inflammation via NF-κB

Chronic, low-grade inflammation (inflammaging) is a hallmark of the aging process and a key driver of many age-related diseases.

-

Mechanism: Metformin exerts anti-inflammatory effects, primarily through the AMPK-mediated inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[3][14] NF-κB is a master regulator of the inflammatory response and is responsible for the transcription of many pro-inflammatory cytokines that constitute the Senescence-Associated Secretory Phenotype (SASP).[25] Studies have shown that metformin can prevent the activation of the IKKα/β complex, which is required for NF-κB activation.[25]

-

Relevance to Aging: The accumulation of senescent cells, which secrete a cocktail of inflammatory molecules (the SASP), contributes to inflammaging.[26][27] By inhibiting the NF-κB pathway, metformin can suppress the SASP, thereby mitigating the detrimental effects of senescent cells on surrounding tissues.[25]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from studies investigating metformin's effects on aging and longevity.

Table 1: Summary of Representative Preclinical Studies on Metformin's Anti-Aging Effects

| Model Organism | Dosage/Concentration | Key Quantitative Outcomes | Reference(s) |

| C. elegans | 50 mM | Up to 50% extension of lifespan and healthspan. | [1] |

| Mice | 0.1% w/w in diet | ~5.8% increase in mean lifespan in male mice. | [4] |

| Mice (Elderly C57/lcrfa) | Not specified | Reduced CD8+ T cell infiltration and markers of pro-inflammatory immune activity in ovarian tissue. | [3] |

| Human PBMCs | 10-20 mM | 27.5% - 39.4% reduction in the frequency of senescent CD8+ T cells. | [26][28] |

| Rats (High Fructose-Fed) | Not specified | Significantly enhanced serum SIRT1 activity and improved HOMA-IR index. | [29] |

Table 2: Summary of Key Clinical Trials and Observational Studies

| Study/Trial Name | Population | Key Quantitative Outcomes | Reference(s) |

| UKPDS (Observational) | Overweight T2DM patients | 35% reduction in microvascular complications; 25% decrease in diabetes-related deaths. | [3] |

| Diabetes Prevention Program (DPP) | Pre-diabetic individuals | 31% reduction in the incidence of T2DM compared to placebo. | [10][30] |

| Singapore Longitudinal Aging Study | T2DM patients | 51% reduced risk of cognitive impairment, especially with >6 years of use. | [30] |

| TAME Trial (Ongoing) | 3,000 non-diabetic individuals (ages 65-79) | Primary outcome: Composite of new age-related diseases (CVD, cancer, dementia, etc.). | [3][5][10][13] |

| MILES Study | Older adults with prediabetes | Showed induction of anti-aging transcriptional changes. | [8][11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to study metformin's effects on aging.

In Vitro Cellular Senescence Assay

-

Objective: To determine if metformin can prevent or reverse cellular senescence in vitro.

-

Methodology:

-

Cell Culture: Primary human fibroblasts (e.g., IMR-90, WI-38) are cultured in appropriate media.

-

Induction of Senescence: Senescence is induced by methods such as replicative exhaustion (serial passaging), DNA damage (e.g., treatment with doxorubicin or etoposide), or oxidative stress (e.g., H₂O₂ treatment).

-

Metformin Treatment: Cells are treated with varying concentrations of metformin (e.g., 10 µM - 10 mM) either before, during, or after the induction of senescence. A vehicle-treated group serves as a control.

-

Senescence-Associated β-Galactosidase (SA-β-gal) Staining: Cells are fixed and stained with an X-gal solution at pH 6.0. Senescent cells stain blue due to increased lysosomal β-galactosidase activity. The percentage of blue-staining cells is quantified by microscopy.

-

Analysis of SASP: The conditioned media from cell cultures is collected. Levels of key SASP factors (e.g., IL-6, IL-8, MMPs) are quantified using techniques like ELISA or multiplex cytokine arrays.

-

Analysis of Senescence Markers: Protein levels of senescence markers like p16INK4a and p21WAF1/CIP1 are measured via Western blotting or immunofluorescence.

-

Western Blotting for Signaling Pathway Analysis

-

Objective: To measure the effect of metformin on the phosphorylation status and expression levels of key proteins in signaling pathways like AMPK and mTOR.

-

Methodology:

-

Cell/Tissue Lysis: Cells or tissues treated with metformin are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-S6K, anti-S6K).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.

-

Quantification: The intensity of the protein bands is quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the level of pathway activation.

-

Lifespan/Healthspan Assay in Caenorhabditis elegans

-

Objective: To determine if metformin extends the lifespan and/or healthspan of a model organism.

-

Methodology:

-

Synchronization: A population of age-synchronized worms is generated (e.g., by bleach synchronization to isolate eggs).

-

Treatment: L4 larvae are transferred to nematode growth medium (NGM) plates containing a bacterial food source (e.g., E. coli OP50) and the desired concentration of metformin. Control plates contain the vehicle only.

-

Lifespan Scoring: Starting from day 1 of adulthood, the worms are scored daily or every other day for survival. Worms are considered dead if they do not respond to gentle prodding with a platinum wire. Live worms are transferred to fresh plates to separate them from their progeny.

-

Healthspan Metrics: In parallel cohorts, healthspan can be assessed by measuring parameters such as pharyngeal pumping rate, locomotion (body bends per minute), and resistance to stress (e.g., thermal or oxidative stress).

-

Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between treated and control groups is determined using the log-rank test.

-

Conclusion and Future Directions

Preliminary studies in various model organisms and observational data in humans strongly suggest that metformin has significant potential as a geroprotective agent.[1][3] Its ability to target fundamental aging pathways, particularly through the activation of AMPK and the subsequent modulation of mTOR, SIRT1, and NF-κB, provides a robust mechanistic framework for its observed benefits.[3][19] The drug has been shown to delay cellular senescence, reduce inflammation, and improve metabolic health, all of which are critical for extending healthspan.[5][25]

Despite these promising findings, the majority of the direct evidence for metformin's anti-aging effects comes from laboratory studies.[3] Critical questions remain regarding optimal dosing, long-term safety in non-diabetic populations, and the full extent of its efficacy in humans.[3] The successful completion of the TAME trial and other ongoing clinical investigations is paramount.[3][13] These studies will be instrumental in validating metformin's role as the first U.S. FDA-approved drug for targeting aging itself, potentially paving the way for a new era of preventative medicine aimed at extending the human healthspan.

References

- 1. Metformin as Anti-Aging Therapy: Is It for Everyone? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metformin in aging and aging-related diseases: clinical applications and relevant mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Metformin: A Potential Candidate for Targeting Aging Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metformin's Mechanisms in Attenuating Hallmarks of Aging and Age-Related Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metformin in aging and aging-related diseases: clinical applications and relevant mechanisms [thno.org]

- 7. Benefits of Metformin in Attenuating the Hallmarks of Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Critical Review of the Evidence That Metformin Is a Putative Anti-Aging Drug That Enhances Healthspan and Extends Lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. google.com [google.com]

- 10. m.youtube.com [m.youtube.com]

- 11. A Critical Review of the Evidence That Metformin Is a Putative Anti-Aging Drug That Enhances Healthspan and Extends Lifespan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metformin Activates AMP-activated Protein Kinase by Promoting Formation of the αβγ Heterotrimeric Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical perspectives and concerns of metformin as an anti‐aging drug - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]

- 15. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Exploring the role of mTOR pathway in aging and age-related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mTOR as a central regulator of lifespan and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

- 21. Metformin activates AMPK/SIRT1/NF-κB pathway and induces mitochondrial dysfunction to drive caspase3/GSDME-mediated cancer cell pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Metformin Is a Direct SIRT1-Activating Compound: Computational Modeling and Experimental Validation [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. Metformin Activation of Sirtuin 3 Signaling Regulates Mitochondrial Function Improves Diabetes-Associated Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Metformin inhibits the senescence-associated secretory phenotype by interfering with IKK/NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The effect of metformin on senescence of T lymphocytes | springermedizin.de [springermedizin.de]

- 27. Targeting Cellular Senescence in Aging and Age-Related Diseases: Challenges, Considerations, and the Emerging Role of Senolytic and Senomorphic Therapies [aginganddisease.org]

- 28. The effect of metformin on senescence of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Resveratrol and/or Metformin Activates Serum Sirtuin-1 and Decreases Insulin Resistance in High Fructose-Fed Rats [bmfj.journals.ekb.eg]

- 30. Metformin as a Tool to Target Aging - PMC [pmc.ncbi.nlm.nih.gov]

Tiformin and the Gut Microbiota: An Unexplored Frontier in Preclinical Research

A notable scarcity of preclinical data exists regarding the specific impact of tiformin on the composition and function of the gut microbiota. Extensive searches of scientific literature and preclinical study databases have not yielded specific research detailing the effects of this compound on microbial communities in animal models.

This lack of specific data on this compound is in stark contrast to the wealth of information available for metformin, a structurally and functionally related biguanide. Metformin is one of the most widely prescribed medications for type 2 diabetes and has been the subject of numerous preclinical and clinical studies investigating its interaction with the gut microbiome.

Given the absence of direct evidence for this compound, this guide will provide a comprehensive overview of the well-documented effects of metformin on the gut microbiota in preclinical models. This information may serve as a valuable proxy and a foundational resource for researchers interested in the potential gut-mediated mechanisms of this compound, while underscoring the critical need for direct investigation into this compound itself. The following sections will detail the known quantitative changes in microbiota, experimental methodologies, and associated signaling pathways related to metformin.

Metformin's Impact on Gut Microbiota Composition in Preclinical Models: A Quantitative Overview

Metformin has been shown to induce significant alterations in the gut microbiota of various preclinical models, most commonly in rodents fed a high-fat diet (HFD) to induce obesity and insulin resistance. These changes are characterized by a shift in the relative abundance of several key bacterial taxa, which are summarized in the tables below.

| Phylum/Family | Change in Relative Abundance with Metformin | Preclinical Model | Citation |

| Verrucomicrobiaceae | Increased | High-fat diet-fed mice | [1][2] |

| Rikenellaceae | Increased | Healthy mice | [1][2] |

| Ruminococcaceae | Increased | Healthy mice | [1][2] |

| Genus | Change in Relative Abundance with Metformin | Preclinical Model | Citation |

| Akkermansia | Increased | High-fat diet-fed mice, Aged obese mice | [1][3] |

| Bacteroides | Increased | High-fat diet-fed mice, Aged obese mice | [3] |

| Butyricimonas | Increased | Aged obese mice | [3] |

| Parabacteroides | Increased | Aged obese mice | [3] |

| Escherichia/Shigella | Increased | Healthy individuals (human studies relevant to preclinical findings) | [1] |

| Lactobacillus | Increased | High-fat diet-fed male rats | [1] |

| Blautia | Increased | High-fat diet-fed male rats | [1] |

| Butyricoccus | Increased | High-fat diet-fed male rats | [1] |

| Phascolarctobacterium | Increased | High-fat diet-fed male rats | [1] |

| Parasutterella | Increased | High-fat diet-fed male rats | [1] |

| Prevotella | Increased | High-fat diet-fed male rats | [1] |

| Allobaculum | Increased | High-fat diet-fed male rats | [1] |

| Intestinibacter | Decreased | Individuals with treatment-naive T2D (human studies relevant to preclinical findings) | [1][4] |

| Clostridium | Decreased | Healthy individuals (human studies relevant to preclinical findings) | [1] |

Key Experimental Protocols in Preclinical Gut Microbiota Research

The following outlines a typical experimental workflow for investigating the impact of a compound like metformin on the gut microbiota in a preclinical setting.

Experimental Workflow

Caption: A typical experimental workflow for preclinical studies on metformin and gut microbiota.

Detailed Methodologies

-

Animal Models: High-fat diet-induced obese C57BL/6J mice are a common model to simulate the metabolic conditions of type 2 diabetes.[1] Aged mice are also used to study the effects in the context of aging.[3]

-

Drug Administration: Metformin is typically administered via oral gavage for a period ranging from several weeks to months.[1][2] Dosages vary but are calculated to be relevant to human therapeutic doses.

-

Microbiota Analysis:

-

DNA Extraction: Microbial DNA is extracted from fecal pellets collected at baseline and at the end of the treatment period.[2]

-

Sequencing: The composition of the gut microbiota is commonly assessed using 16S rRNA gene sequencing, which targets a specific gene common to all bacteria, or shotgun metagenomic sequencing, which sequences all genomic DNA in a sample, providing species-level and functional information.[1][2]

-

-

Fecal Microbiota Transplantation (FMT): To establish a causal link between metformin-altered microbiota and host metabolic improvements, fecal samples from metformin-treated donor mice are transplanted into germ-free recipient mice.[3][5] The metabolic health of the recipient mice is then assessed.

Signaling Pathways Implicated in Metformin's Gut-Mediated Effects

Metformin's influence on the gut microbiota is linked to several host signaling pathways that contribute to its therapeutic effects. The exact mechanisms are still under investigation, but key pathways have been identified.

Metformin-Microbiota-Host Signaling Axis

Caption: Signaling pathways influenced by metformin's interaction with the gut microbiota.

-

AMP-activated protein kinase (AMPK) Activation: A primary mechanism of metformin is the activation of AMPK, a key regulator of cellular energy metabolism.[3] This leads to suppressed glucose production in the liver and increased glucose uptake in muscles. The gut microbiota may contribute to AMPK activation through the production of metabolites like short-chain fatty acids (SCFAs).

-

NF-κB Signaling Pathway: Metformin has been shown to downregulate the NF-κB signaling pathway in the small intestine of obese and insulin-resistant mice.[6] This pathway is a critical regulator of inflammation. The modulation of the gut microbiota by metformin, including changes in the abundance of Parabacteroides distasonis, Bacteroides spp., and Lactobacillus spp., has been correlated with the downregulation of this pathway.[6]

-

Short-Chain Fatty Acid (SCFA) Production: Metformin treatment is associated with an increased production of SCFAs, such as butyrate and propionate, by the gut microbiota.[1] SCFAs have numerous beneficial effects, including serving as an energy source for colonocytes, enhancing intestinal barrier function, and modulating host metabolism and immune responses.

References

- 1. researchgate.net [researchgate.net]

- 2. The Relationship between the Gut Microbiome and Metformin as a Key for Treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disentangling the effects of type 2 diabetes and metformin on the human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the action mechanisms of metformin in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The preclinical discovery and clinical evaluation of tirzepatide for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Tiformin Hydrochloride: A Technical Guide

Disclaimer: Information on Tiformin hydrochloride is limited in publicly available scientific literature. This compound belongs to the biguanide class of drugs, similar to the extensively researched compound, Metformin.[1] Consequently, this guide synthesizes the available information on this compound hydrochloride and supplements it with data from Metformin to provide a comprehensive overview of the pharmacodynamics characteristic of this drug class for research and development professionals.

Executive Summary

This compound hydrochloride is an oral antihyperglycemic agent of the biguanide class.[1] Its primary pharmacodynamic effects center on the reduction of hyperglycemia, achieved through a multi-faceted mechanism of action that does not stimulate insulin secretion. The core mechanisms involve the suppression of hepatic glucose production, enhancement of peripheral glucose uptake and utilization, and decreased intestinal absorption of glucose.[1] The central molecular target for these actions is the activation of 5' AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[1] This document provides an in-depth exploration of these mechanisms, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways.

Mechanism of Action

This compound hydrochloride's therapeutic effects are primarily driven by its influence on glucose metabolism in the liver and peripheral tissues. Unlike other classes of oral antidiabetic drugs, it does not cause hypoglycemia in diabetic or non-diabetic individuals and does not lead to hyperinsulinemia.

Primary Pharmacodynamic Effects:

-

Decreased Hepatic Glucose Production: this compound hydrochloride inhibits gluconeogenesis in the liver, a major contributor to fasting hyperglycemia in type 2 diabetes.[1]

-

Improved Insulin Sensitivity: By activating AMPK, this compound enhances glucose uptake and utilization in peripheral tissues, particularly skeletal muscle.[1]

-

Reduced Intestinal Glucose Absorption: The compound also plays a role in decreasing the absorption of glucose from the gastrointestinal tract.[1]

The molecular cornerstone of these effects is the activation of AMPK.

Signaling Pathway of this compound Hydrochloride

The activation of AMPK by this compound hydrochloride initiates a cascade of downstream effects that collectively improve glycemic control.

Quantitative Pharmacodynamic Data

While specific quantitative data for this compound hydrochloride is not widely available, the following tables summarize representative data from clinical and preclinical studies of Metformin, which shares a similar mechanism of action.

Clinical Efficacy in Type 2 Diabetes (Metformin Data)

| Dosage | Mean Change in HbA1c from Baseline | Mean Change in Fasting Plasma Glucose (FPG) from Baseline | Reference |

| 500 mg/day | -0.6% | -19 mg/dL | |

| 1000 mg/day | -0.7% to -1.0% | -43 mg/dL | |

| 1500 mg/day | -1.0% | -62 mg/dL | |

| 2000 mg/day | -1.0% to -2.0% | -84 mg/dL | |

| Placebo | +0.4% | +16 mg/dL | |

| Table 1: Dose-Response Relationship of Metformin on Glycemic Control. |

Preclinical Data (Metformin Data)

| Parameter | Value | Species | Reference |

| LD50 (Oral) | 1000 mg/kg | Rat | |

| Effect on Hepatic Glucose Production | ~50-60% reduction in animal models | Rat | |

| Effect on Intestinal Glucose Uptake | 2-fold increase in small intestine, 3-fold in colon | Human/Rat | |

| Table 2: Key Preclinical Pharmacodynamic Parameters for Metformin. |

Key Experimental Protocols

The following are detailed methodologies for assays crucial to studying the pharmacodynamics of this compound hydrochloride and other biguanides.

AMPK Activation Assay (Western Blot for Phospho-AMPK)

This protocol details the detection of activated AMPK via Western blotting for its phosphorylated form (p-AMPK) at threonine-172.

Protocol Steps:

-

Cell Culture and Treatment: Plate cells (e.g., HepG2 hepatocytes or L6 myotubes) and grow to 70-80% confluency. Treat with desired concentrations of this compound hydrochloride for various time points.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with phosphatase and protease inhibitors.

-

Protein Quantification: Determine protein concentration of lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPK (Thr172) and total AMPK.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize the phospho-AMPK signal to the total AMPK signal.

In Vitro Hepatic Glucose Production Assay

This assay measures the rate of glucose production from gluconeogenic precursors in primary hepatocytes.

Protocol Steps:

-

Hepatocyte Isolation and Plating: Isolate primary hepatocytes from a suitable animal model (e.g., rat or mouse) and plate on collagen-coated plates.

-

Pre-incubation and Treatment: After cell attachment, wash the hepatocytes and pre-incubate in glucose-free DMEM. Then, treat with this compound hydrochloride at various concentrations.

-

Glucose Production: Replace the medium with glucose production buffer (glucose-free DMEM containing gluconeogenic precursors like lactate and pyruvate). Incubate for a defined period (e.g., 3-6 hours).

-

Sample Collection and Measurement: Collect aliquots of the medium and measure glucose concentration using a colorimetric glucose oxidase assay kit.

-

Data Normalization: Normalize the glucose production rate to the total protein content of the cells in each well.

Peripheral Glucose Uptake Assay (2-NBDG)

This assay uses a fluorescent glucose analog, 2-NBDG, to measure glucose uptake in cells like adipocytes or myotubes.

Protocol Steps:

-

Cell Culture and Treatment: Plate cells (e.g., L6 myotubes) in a multi-well plate and allow them to differentiate. Treat with this compound hydrochloride for the desired duration.

-

Glucose Starvation: Wash the cells and incubate in glucose-free Krebs-Ringer buffer for 1-2 hours.

-

2-NBDG Incubation: Add 2-NBDG to the buffer to a final concentration of 100 µM and incubate for 30-60 minutes.

-

Stopping the Reaction: Terminate glucose uptake by washing the cells multiple times with ice-cold PBS.

-

Fluorescence Measurement: Lyse the cells and measure the fluorescence of the lysate using a plate reader, or analyze the cells directly using flow cytometry or fluorescence microscopy.

-

Data Analysis: Quantify the mean fluorescence intensity, which is proportional to the amount of glucose taken up by the cells.

Conclusion

This compound hydrochloride exerts its antihyperglycemic effects through a well-defined pharmacodynamic profile centered on the activation of AMPK. This leads to a reduction in hepatic glucose output and an increase in peripheral glucose utilization. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this compound hydrochloride and other compounds within the biguanide class. Further research focusing specifically on this compound hydrochloride is necessary to fully delineate its unique pharmacodynamic properties and clinical potential.

References

A Technical Guide to the Foundational Effects of Metformin on Cellular Metabolism

Disclaimer: The following information pertains to Metformin. "Tiformin" is presumed to be a misspelling, as Metformin is the extensively researched compound relevant to the described metabolic effects.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Metformin's effects on cellular metabolism. It is designed to be a comprehensive resource, detailing the core mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for the cited research.

Core Mechanism of Action: Mitochondrial Complex I Inhibition

The primary and most widely accepted molecular mechanism of Metformin is the mild and transient inhibition of mitochondrial respiratory chain Complex I.[1][2][3] This action is central to the drug's therapeutic effects, particularly its ability to lower hepatic glucose production.[1][3] Metformin, a positively charged molecule, is thought to accumulate in the mitochondrial matrix, where it directly interacts with Complex I.[4] This inhibition leads to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio.[5][6]

Impact on Cellular Energy Status

The inhibition of Complex I by Metformin directly impacts the cell's energy homeostasis. By reducing the efficiency of oxidative phosphorylation, Metformin induces a state of energetic stress. This is characterized by:

-

Decreased ATP Production: The direct consequence of inhibiting the electron transport chain.

-

Increased AMP and ADP Levels: As ATP is consumed and not efficiently regenerated, the levels of its precursors, ADP and AMP, rise.[7]

-

Activation of AMP-Activated Protein Kinase (AMPK): The increased AMP:ATP ratio is a potent activator of AMPK, a crucial cellular energy sensor.[6]

Key Signaling Pathway: The AMPK Cascade

The activation of AMP-activated protein kinase (AMPK) is a pivotal downstream event of Metformin's action on mitochondria.[6] Once activated, AMPK orchestrates a broad metabolic shift, moving the cell from an anabolic (energy-consuming) to a catabolic (energy-producing) state.

Downstream Effects of AMPK Activation

Activated AMPK phosphorylates numerous downstream targets, leading to:

-

Inhibition of Gluconeogenesis: AMPK activation in hepatocytes leads to the suppression of genes involved in hepatic glucose production.[1]

-

Stimulation of Glucose Uptake: In muscle cells, AMPK activation promotes the translocation of GLUT4 transporters to the cell membrane, enhancing glucose uptake.

-

Inhibition of Fatty Acid Synthesis and Cholesterol Production: AMPK phosphorylates and inactivates key enzymes in these pathways, such as acetyl-CoA carboxylase (ACC).[8]

-

Stimulation of Fatty Acid Oxidation: To generate ATP, AMPK promotes the breakdown of fatty acids.

Caption: Metformin's core signaling pathway.

Quantitative Data on Metformin's Effects

The following tables summarize key quantitative data from foundational research on Metformin's metabolic effects.

Table 1: Inhibition of Mitochondrial Complex I

| Parameter | Value | Cell/System Type | Reference |

| IC50 | ~19-79 mM | Isolated Mitochondria / Sub-mitochondrial particles | [9] |

| IC50 | Micromolar (µM) range | Intact Cells (demonstrates cellular accumulation) | [2] |

| Inhibition of glutamate+malate oxidation | 13% (24h), 30% (60h) | Hepatoma cells (with 50 µM Metformin) | [4] |

Table 2: Effects on Cellular Energy State

| Parameter | Change with Metformin | Cell Type | Reference |

| AMP:ATP Ratio | Significant Increase | Rat and Human Hepatocytes | [6] |

| ATP Levels | Significant Decrease | MDA-MB-231 & MDA-MB-435 breast cancer cells | [10] |

| Mitochondrial Membrane Potential | Decrease | MDA-MB-231 & MDA-MB-435 breast cancer cells | [10] |

Table 3: Effects on Mitochondrial Respiration (Pharmacological Concentrations)

| Parameter | Change with Metformin (75 µM) | Cell Type | Reference |

| Basal Oxygen Consumption Rate | Increased | Primary Hepatocytes | [11] |

| ATP-linked Respiration | Increased | Primary Hepatocytes | [11] |

| Maximal Respiration Capacity | Increased | Primary Hepatocytes | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate Metformin's effects on cellular metabolism.

Protocol: Western Blot for AMPK Activation

Objective: To determine the phosphorylation status of AMPK and its downstream target ACC as a measure of its activation.

Materials:

-

Cell lysates from control and Metformin-treated cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with desired concentrations of Metformin for the specified time. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Protocol: Seahorse XF Analyzer for Mitochondrial Respiration

Objective: To measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time to assess mitochondrial function and glycolysis.

Caption: Workflow for a Seahorse XF Mito Stress Test.

Materials:

-

Seahorse XF Analyzer and consumables (culture plates, sensor cartridges)

-

Seahorse XF Calibrant

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Cells cultured in a Seahorse XF plate

-

Metformin

-

Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF culture plate and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

-

Metformin Treatment: Treat cells with Metformin for the desired duration before the assay.

-

Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 37°C incubator for 1 hour.

-

Compound Loading: Load the injector ports of the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A.

-

Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and start the pre-programmed protocol.

-

Data Analysis: The instrument will measure OCR and ECAR before and after each injection. Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[12]

Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To measure the mitochondrial membrane potential, which is an indicator of mitochondrial health and function.

Materials:

-

Control and Metformin-treated cells

-

Fluorescent cationic dyes such as JC-1 or TMRE

-

Fluorescence microscope or flow cytometer

-

PBS

Procedure using JC-1:

-

Cell Treatment: Treat cells with Metformin as required.

-

Staining: Remove the culture medium, wash cells with PBS, and incubate with JC-1 staining solution for 15-30 minutes at 37°C.

-

Washing: Remove the staining solution and wash the cells with an appropriate buffer.

-

Imaging/Analysis:

-

Fluorescence Microscopy: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[10] Capture images and analyze the ratio of red to green fluorescence.

-

Flow Cytometry: Analyze the cell population for red and green fluorescence to quantify the percentage of cells with depolarized mitochondria.[13]

-

Conclusion

Metformin exerts its profound effects on cellular metabolism primarily through the inhibition of mitochondrial Complex I. This leads to a decrease in the cellular energy charge, activating the master metabolic regulator, AMPK. The subsequent signaling cascade results in a systemic shift towards energy conservation and production, underpinning its therapeutic efficacy in metabolic diseases. The experimental protocols detailed herein provide a robust framework for investigating these fundamental bioenergetic effects in a research setting.

References

- 1. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS‐010759 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Role of Mitochondria in the Mechanism(s) of Action of Metformin [frontiersin.org]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metformin Increases Mitochondrial Energy Formation in L6 Muscle Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metformin activated AMPK signaling contributes to the alleviation of LPS-induced inflammatory responses in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metformin induces apoptosis via a mitochondria-mediated pathway in human breast cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metformin Improves Mitochondrial Respiratory Activity through Activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Metformin restores the mitochondrial membrane potentials in association with a reduction in TIMM23 and NDUFS3 in MPP+-induced neurotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Protocol for Dissolving Metformin Hydrochloride for Cell Culture Assays

Introduction

Metformin hydrochloride, the active ingredient in Tiformin, is an oral antihyperglycemic agent widely used in the management of type 2 diabetes.[1] Its mechanism of action involves the inhibition of the mitochondrial respiratory chain, leading to the activation of AMP-activated protein kinase (AMPK) and enhanced insulin sensitivity.[2][3] In research settings, metformin is extensively used to study metabolic pathways, cancer cell proliferation, and autophagy.[2] Accurate and reproducible results in cell culture assays depend on the correct preparation of metformin solutions. These notes provide a detailed protocol for dissolving, storing, and applying metformin hydrochloride for in vitro studies.

Mechanism of Action

Metformin primarily functions by decreasing hepatic glucose production and improving insulin sensitivity through increased peripheral glucose uptake.[1] At the cellular level, it inhibits mitochondrial complex I, which leads to a decrease in ATP production and an increase in the AMP:ATP ratio.[2] This change activates the LKB1/AMPK signaling pathway, a central regulator of cellular energy homeostasis.[2] Activated AMPK then phosphorylates downstream targets, leading to the inhibition of anabolic processes like gluconeogenesis and lipogenesis, and the activation of catabolic processes such as fatty acid oxidation and glucose uptake.[4]

Data Presentation: Quantitative Summary

The following table summarizes the key quantitative data for the preparation and use of metformin hydrochloride solutions in cell culture.

| Parameter | Solvent & Concentration | Storage Temperature | Stability | Notes |

| Metformin HCl Powder | N/A | -20°C | ≥ 2-4 years | Store as supplied in a sealed container away from moisture.[3][5][6] |

| Solubility | Water: ≥ 100 mg/mL[3] PBS (pH 7.2): ~1-10 mg/mL[5][6] DMSO: ≥ 1.7-3.31 mg/mL (may require warming)[2][3] | N/A | N/A | Water is the preferred solvent due to its high solubility and lack of cell toxicity.[7] Use fresh, high-purity DMSO to avoid solubility issues.[4] |

| Stock Solution (Aqueous) | Up to 1 M in serum-free medium or water.[8] | 4°C | ≤ 1 day | It is highly recommended to prepare fresh aqueous solutions for each experiment.[5] |

| Stock Solution (Solvent) | Up to 20 mM in DMSO.[2] | -20°C / -80°C | 1 month (-20°C) / 1 year (-80°C) | Aliquot to avoid repeated freeze-thaw cycles.[4] |

| Working Concentration | Therapeutic Range: 20 µM - 50 µM[9][10] Supraphysiological/Cancer Studies: 1 mM - 30 mM[8][11][12][13] | N/A | N/A | The optimal concentration is cell-line dependent and should be determined empirically, for example, through a dose-response experiment (e.g., MTT assay).[8][13] |

Experimental Protocols

Protocol 1: Preparation of a 1 M Metformin Hydrochloride Aqueous Stock Solution

This protocol describes the preparation of a high-concentration stock solution in water, which is the recommended solvent.

Materials:

-

Metformin hydrochloride powder (MW: 165.62 g/mol )[3]

-

Sterile, nuclease-free water

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile syringe

Procedure:

-

Weighing: Accurately weigh 165.62 mg of metformin hydrochloride powder and transfer it to a sterile 15 mL conical tube. This mass corresponds to 1 mmol of the substance.

-

Dissolving: Add 1 mL of sterile, nuclease-free water to the conical tube.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and colorless. Gentle warming may be applied if necessary, but it is typically not required for dissolution in water.

-

Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip of the syringe.

-

Aliquoting: Dispense the sterilized solution into sterile microcentrifuge tubes in appropriate volumes for single-use aliquots. This prevents contamination and degradation from repeated handling.

-

Storage: For immediate use, store the stock solution at 4°C. It is strongly recommended to use aqueous solutions within one day.[5][6] For longer-term storage, consider preparing the stock in DMSO (see solubility data) and storing at -80°C.[4]

Protocol 2: Application in Cell Culture for a Viability Assay

This protocol outlines the process of diluting the stock solution to working concentrations and treating cells for a typical viability assay (e.g., MTT, MTS).

Materials:

-

Prepared metformin hydrochloride stock solution (e.g., 1 M)

-

Complete cell culture medium appropriate for the cell line

-

96-well cell culture plates

-

Cells of interest, seeded at an appropriate density

-

Viability assay reagent (e.g., MTT)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

-

Preparation of Working Solutions:

-

Perform serial dilutions of the 1 M stock solution in complete cell culture medium to achieve the desired final concentrations.

-

For example, to prepare a 10 mM working solution from a 1 M stock, add 10 µL of the stock solution to 990 µL of medium (a 1:100 dilution).

-

Always include a vehicle control (medium only) to account for any effects of the solvent.

-

-

Cell Treatment:

-

Carefully remove the old medium from the wells.

-

Add 100 µL of the prepared working solutions (including the vehicle control) to the respective wells.

-

Ensure each concentration is tested in triplicate or more for statistical significance.

-

-

Incubation: Incubate the treated cells for the desired duration (e.g., 24, 48, or 72 hours).[8][11] The incubation time is a critical variable and should be optimized for the specific cell line and experimental question.

-

Viability Assessment: After incubation, perform the cell viability assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent, incubating for a few hours, and then dissolving the formazan crystals in a solvent like DMSO before reading the absorbance.[3]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the dose-response relationship and calculate values such as the IC50.

Visualizations

Caption: Experimental workflow for preparing metformin HCl stock solution.

Caption: Simplified signaling pathway of metformin action via AMPK.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Metformin hydrochloride | AMPK | Tocris Bioscience [tocris.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Metformin Induces a Caspase 3-Unrelated Apoptosis in Human Colorectal Cancer Cell Lines HCT116 and SW620 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metformin, at Concentrations Corresponding to the Treatment of Diabetes, Potentiates the Cytotoxic Effects of Carboplatin in Cultures of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metformin and Glucose Concentration as Limiting Factors in Retinal Pigment Epithelial Cell Viability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metformin and proliferation of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: Determining the Optimal Tiformin Concentration for Inducing Metabolic Stress in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Tiformin (a research-grade equivalent of metformin) to induce metabolic stress in cancer cells. This document outlines the underlying mechanisms, provides quantitative data on effective concentrations in various cancer cell lines, and offers detailed protocols for key experimental assays to measure the induced metabolic stress.

Introduction to this compound-Induced Metabolic Stress

This compound is a biguanide that primarily functions by inhibiting Complex I of the mitochondrial electron transport chain.[1][2] This inhibition disrupts oxidative phosphorylation, leading to a decrease in ATP production and an increase in the AMP:ATP ratio. The resulting energy crisis triggers the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2] Activated AMPK attempts to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. In cancer cells, which often have a high metabolic demand, this disruption of their primary energy source creates significant metabolic stress, making them vulnerable to cell death or sensitization to other therapies.[1][2]

Quantitative Data: this compound Concentration and Effects

The optimal concentration of this compound for inducing metabolic stress is cell-line dependent and influenced by experimental conditions such as glucose availability. The following tables summarize quantitative data from various studies.

Table 1: Effective this compound Concentrations for Inducing Cytotoxicity in Cancer Cell Lines

| Cancer Cell Line | This compound Concentration | Incubation Time | Effect | Reference |

| Ovarian (A2780, SKOV3) | 20 µmol/L | 24-48 hours | Potentiates chemotherapy, no significant cell death alone | [3] |

| Ovarian (A2780, SKOV3) | 5-50 mmol/L | 48 hours | Induces cell death | [3] |

| Breast (MCF-7) | 14.21 ± 1.33 mM (IC50) | 72 hours | Decreased cell viability | [4][5] |

| Breast (MDA-MB-231) | 12 ± 5.8 mM (IC50) | 72 hours | Decreased cell viability | [4][5] |

| Various (MCF-7, A549, etc.) | 5, 10, 20, 30 mM | 24-96 hours | Decreased cell viability | [6] |

| KRASG12D/LKB1del Lung Cancer | 2 mM | 72 hours | Induces cell death | [7] |

Table 2: Metabolic Effects of this compound on Cancer Cells

| Cancer Cell Line | This compound Concentration | Incubation Time | Metabolic Assay | Key Findings | Reference |

| KRASG12D/LKB1del Lung Cancer | 2 mM | 24 hours | Seahorse XF Analysis | Decreased Oxygen Consumption Rate (OCR) | [7] |

| Breast (MCF-7) | 14.21 mM | 48 hours | Metabolomics (LC-MS/MS) | Altered levels of 12 metabolites | [4][5] |

| Breast (MDA-MB-231) | 12 mM | 48 hours | Metabolomics (LC-MS/MS) | Altered levels of 30 metabolites, including upregulation of glutathione and sphingosine | [4][5] |

Signaling Pathways and Experimental Workflows

This compound-AMPK Signaling Pathway

The primary mechanism of this compound involves the inhibition of mitochondrial Complex I, leading to the activation of the AMPK signaling cascade.

Caption: this compound inhibits mitochondrial Complex I, leading to AMPK activation and subsequent metabolic reprogramming.

Experimental Workflow for Assessing Metabolic Stress

A typical workflow to assess this compound-induced metabolic stress involves cell treatment followed by various metabolic assays.

Caption: General workflow for studying this compound-induced metabolic stress in cancer cells.

Experimental Protocols

Protocol for Measuring Cellular ATP Levels

This protocol is adapted from a method for analyzing energy metabolism by directly measuring ATP levels.[8]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well white, clear-bottom tissue culture plates

-

ATP measurement kit (e.g., ATPlite Luminescence Assay System)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well white, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

This compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., ranging from 10 µM to 20 mM) and a vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

ATP Measurement:

-

Equilibrate the plate and the ATP measurement kit reagents to room temperature.

-

Follow the manufacturer's instructions for the ATP assay kit. This typically involves adding a cell lysis solution followed by the addition of a substrate solution that generates a luminescent signal in the presence of ATP.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luminescence signal to the number of cells (can be determined in a parallel plate using a cell viability assay like MTT or by cell counting).

-

Express the ATP levels in treated cells as a percentage of the vehicle-treated control cells.

-

Protocol for Seahorse XF Cell Mito Stress Test

This protocol provides a general guideline for using the Agilent Seahorse XF Analyzer to measure mitochondrial respiration.[9][10][11]

Materials:

-

Cancer cell line of interest

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Calibrant

-

Seahorse XF Assay Medium

-

This compound stock solution

-

Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

-

Seahorse XF Analyzer

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with the desired concentrations of this compound for the specified duration.

-

Assay Preparation:

-

Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

-

One hour before the assay, wash the cells with pre-warmed Seahorse XF assay medium and replace it with fresh assay medium.

-

Incubate the cell plate in a non-CO2 37°C incubator for at least 45-60 minutes to allow the temperature and pH to equilibrate.

-

-

Seahorse XF Assay:

-

Load the hydrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) into the appropriate injection ports.

-

Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.

-

Run the pre-programmed Mito Stress Test protocol, which will measure the Oxygen Consumption Rate (OCR) at baseline and after the sequential injection of the inhibitors.

-

-

Data Analysis:

-

The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Compare these parameters between this compound-treated and control cells.

-

Protocol for Metabolite Extraction for Metabolomics

This protocol outlines a general procedure for extracting metabolites from cultured cancer cells for analysis by mass spectrometry.[5][12]

Materials:

-

Cancer cell line of interest cultured in appropriate vessels (e.g., 6-well plates or 10 cm dishes)

-

This compound stock solution

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold extraction solvent (e.g., 80% methanol)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C

-

Vacuum concentrator or nitrogen evaporator

Procedure:

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.

-

Metabolism Quenching and Cell Washing:

-

Aspirate the culture medium.

-

Quickly wash the cells twice with ice-cold PBS to remove any remaining medium and quench metabolic activity.

-

-

Metabolite Extraction:

-

Add a sufficient volume of ice-cold 80% methanol to the culture vessel to cover the cells.

-

Incubate on ice for 10-15 minutes.

-

Scrape the cells from the surface of the vessel into the methanol solution.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Protein Precipitation and Supernatant Collection:

-

Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.

-

-

Sample Drying and Storage:

-

Dry the metabolite extract using a vacuum concentrator or a stream of nitrogen.

-

Store the dried metabolite pellet at -80°C until analysis by LC-MS/MS or GC-MS.

-

Conclusion

The optimal this compound concentration for inducing metabolic stress in cancer cells is a critical parameter that requires empirical determination for each cell line and experimental context. By leveraging the quantitative data and detailed protocols provided in these application notes, researchers can effectively design and execute experiments to investigate the metabolic vulnerabilities of cancer cells and explore the therapeutic potential of this compound. It is recommended to perform dose-response and time-course experiments to identify the ideal conditions for achieving the desired level of metabolic stress for your specific research questions.

References

- 1. Metabolic Profiles Associated With Metformin Efficacy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Roles of AMPK and Metformin in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metformin, at Concentrations Corresponding to the Treatment of Diabetes, Potentiates the Cytotoxic Effects of Carboplatin in Cultures of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jbiochemtech.com [jbiochemtech.com]

- 5. jbiochemtech.com [jbiochemtech.com]

- 6. researchgate.net [researchgate.net]

- 7. Caloric restriction and metformin selectively improved LKB1-mutated NSCLC tumor response to chemo- and chemo-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Application Notes and Protocols: In Vivo Dosing Strategies for Tiformin in Rodent Models of Diabetes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tiformin (Metformin) is a first-line oral biguanide anti-diabetic drug widely used in the management of type 2 diabetes. Its primary mechanisms of action include the suppression of hepatic gluconeogenesis and the enhancement of insulin sensitivity in peripheral tissues. Rodent models of diabetes are indispensable tools for investigating the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic agents like this compound. This document provides detailed application notes and standardized protocols for in vivo dosing of this compound in commonly used rodent models of diabetes.

Data Presentation: this compound Dosing Regimens in Rodent Models

The following tables summarize quantitative data on this compound dosing strategies from various studies in diabetic rodent models.

Table 1: this compound Dosing in Streptozotocin (STZ)-Induced Diabetic Rodent Models

| Rodent Species | Diabetes Induction Method | This compound Dose | Administration Route | Treatment Duration | Key Findings | Reference |

| Rat (Wistar) | Single intraperitoneal (i.p.) injection of STZ (55 mg/kg) | 200 mg/kg/day | Oral | 35 days | Mitigated signs of adenine-induced chronic kidney disease in diabetic rats.[1] | |

| Rat (Sprague-Dawley) | Intraperitoneal (i.p.) injection of STZ (60 mg/kg) | 55.33 mg/kg/day | Intragastric | 35 days | Investigated effects on serum testosterone, growth hormone, and IGF-1 levels.[2] | |

| Rat | Intravenous (i.v.) injection of STZ (60 mg/kg) | 1.0 mg/kg (every 8 hours) | Injection | Not specified | Compared therapeutic effects with tetrandrine on glucose transporter 4 (GLUT4) protein levels.[2] | |

| Mouse (C57BL/6) | Not specified (diabetic model) | 5 mg/kg/day | Oral gavage | 28 days | Studied the therapeutic potential on Müller cell apoptosis in diabetic retinopathy.[3] | |

| Rat | Fructose solution (10%) for 2 weeks followed by STZ (40 mg/kg) | 150 mg/kg | Not specified | 1 month | Investigated effects in combination with baricitinib on pancreatic NF-κB levels and HOMA-IR.[3] |

Table 2: this compound Dosing in High-Fat Diet (HFD) and STZ-Induced Diabetic Rodent Models

| Rodent Species | Diabetes Induction Method | This compound Dose | Administration Route | Treatment Duration | Key Findings | Reference |

| Rat (Wistar) | High-fat diet followed by a single low-dose i.p. injection of STZ (30 mg/kg) | Not specified | Intragastric | 13 weeks | Demonstrated renoprotective effects by improving glycemic control, lipid metabolism, and reducing oxidative stress.[4] | |

| Rat (Wistar) | High-fat diet for 6 weeks followed by a low-dose i.p. injection of STZ | 500 mg/kg body weight/day | Not specified | 4 weeks | Investigated the effect on serum total bile acids and glucose/lipid metabolism.[5] |

Table 3: this compound Dosing in Genetic and Other Rodent Models of Diabetes

| Rodent Species | Model | This compound Dose | Administration Route | Treatment Duration | Key Findings | Reference |

| Mouse (NOD) | Spontaneous Type 1 Diabetes | Not specified | Oral gavage | Not specified | Ameliorated insulitis without normalizing blood glucose levels.[3] | |

| Mouse (C57BL/6) | Middle-aged mice | 0.1% (w/w) in diet | In diet | From 54 weeks of age | Improved healthspan and lifespan, activated AMPK.[6] |

Experimental Protocols

Protocol 1: Induction of Type 1 Diabetes using Streptozotocin (STZ)

Objective: To induce a state of hyperglycemia in rodents that mimics Type 1 diabetes through the specific destruction of pancreatic β-cells.

Materials:

-

Streptozotocin (STZ)

-

0.1 M Citrate Buffer (pH 4.5)

-